[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride
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Overview
Description
[(1R,6S,7S,8S)-8-Amino-7-bicyclo[420]octanyl]methanol;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride can be compared with other bicyclic amine derivatives, such as:
- [(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid]
- [(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-yl]methanol
The uniqueness of this compound lies in its specific structural features and the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[(1R,6S,7S,8S)-8-amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-7-4-2-1-3-6(7)8(9)5-11;/h6-9,11H,1-5,10H2;1H/t6-,7+,8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJJMZQEAJZEK-XQVZEVJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(C2N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)[C@@H]([C@H]2N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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